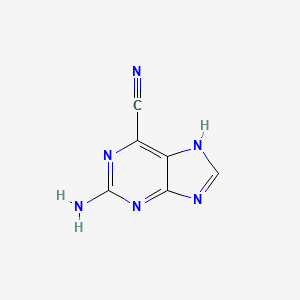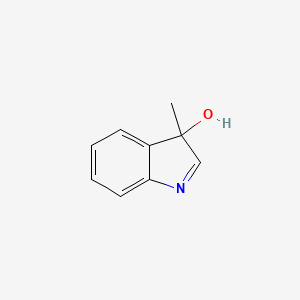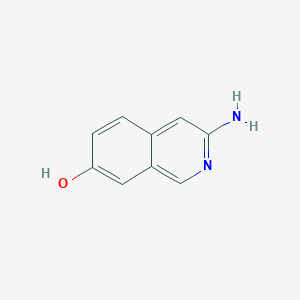
3-Aminoisoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoisoquinolin-7-ol: is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H8N2O and is characterized by an amino group at the 3rd position and a hydroxyl group at the 7th position on the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives.
Gabriel-Colman Rearrangement: This method uses phthalimide as the raw material and proceeds via rearrangement under strong alkaline conditions, leading to isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to form tetrahydroisoquinoline.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert isoquinoline derivatives into their reduced forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Aminoisoquinolin-7-ol is used as a building block in the synthesis of various organic compounds and pharmaceuticals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases .
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 3-Aminoisoquinolin-7-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A structural isomer of quinoline, known for its wide range of biological activities.
Quinoline: A nitrogen-based heterocyclic aromatic compound with various medicinal and industrial applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential therapeutic applications.
Uniqueness: 3-Aminoisoquinolin-7-ol is unique due to the presence of both an amino group and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C9H8N2O |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-aminoisoquinolin-7-ol |
InChI |
InChI=1S/C9H8N2O/c10-9-4-6-1-2-8(12)3-7(6)5-11-9/h1-5,12H,(H2,10,11) |
InChI-Schlüssel |
PGGRQFJHWJUGKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=CN=C(C=C21)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


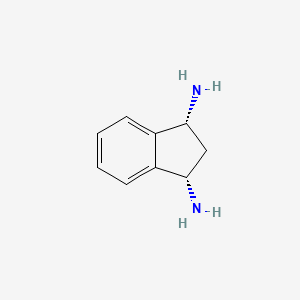
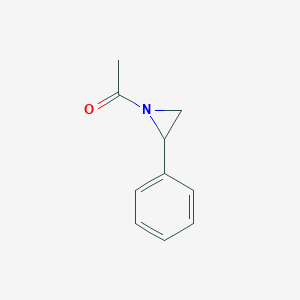
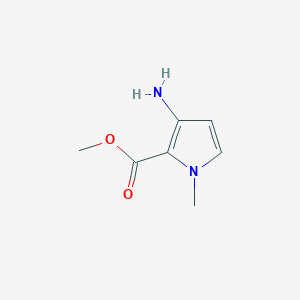
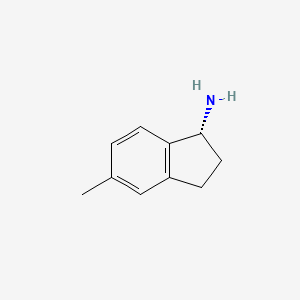

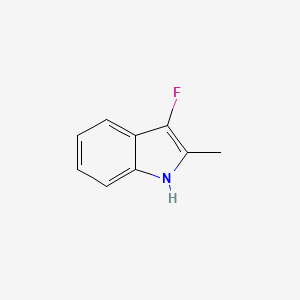
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
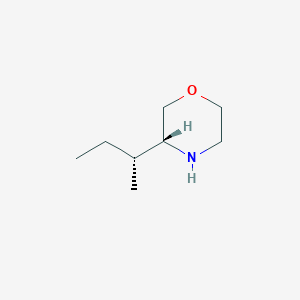
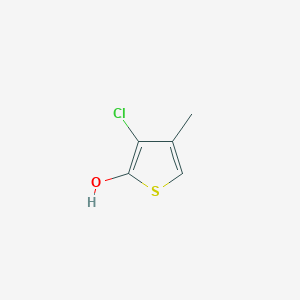
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
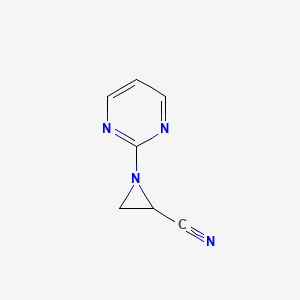
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
